2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole
Description
Historical Development of Dihydroisoxazole Chemistry
The chemistry of dihydroisoxazoles traces its origins to the mid-20th century, with foundational work on 1,3-dipolar cycloaddition reactions by Rolf Huisgen. These reactions, which involve the union of a 1,3-dipole (e.g., nitrile oxides) and a dipolarophile (e.g., alkenes or alkynes), enabled the systematic synthesis of five-membered heterocycles, including dihydroisoxazoles. Early studies focused on the stereospecificity and regioselectivity of these reactions, revealing that dihydroisoxazoles could be accessed via cycloaddition between nitrile oxides and alkenes, followed by partial hydrogenation.
The 1980s marked a turning point with the discovery of catalytic methods for asymmetric synthesis. For example, transition-metal catalysts such as dirhodium(II) tetracarboxylates were shown to mediate the formation of carbonyl ylides from diazo compounds, enabling stereoselective dihydroisoxazole synthesis. By the 2000s, organoselenium-mediated intracyclization emerged as an alternative route, offering improved yields and stereochemical control for 2,5-dihydroisoxazoles. These advances laid the groundwork for the targeted synthesis of bromobenzyl-substituted derivatives, including 2-(3-bromobenzyl)-5-phenyl-2,5-dihydroisoxazole.
Significance of Bromobenzyl-Substituted Dihydroisoxazoles in Heterocyclic Chemistry
Bromobenzyl-substituted dihydroisoxazoles occupy a critical niche in medicinal and agrochemical research due to their dual functionality: the dihydroisoxazole core acts as a rigid scaffold, while the bromine atom enhances electrophilicity for covalent interactions. For instance, 3-bromo-4,5-dihydroisoxazole derivatives have been shown to irreversibly inhibit human transglutaminase 2 (TG2), an enzyme implicated in celiac disease and cancer metastasis. The bromine atom serves as a "warhead," forming covalent bonds with nucleophilic residues in enzyme active sites, thereby increasing inhibitory potency and selectivity.
The benzyl group further augments these properties by improving lipophilicity, which enhances membrane permeability and target engagement. In a study of TG2 inhibitors, bromobenzyl-substituted dihydroisoxazoles exhibited >2000-fold selectivity over physiological thiols like glutathione, underscoring their potential as precision therapeutics.
Positioning Within Contemporary Brominated Heterocycle Research
Brominated heterocycles are prized for their versatility in drug discovery, with applications ranging from kinase inhibitors to antimicrobial agents. Within this domain, this compound distinguishes itself through its unique combination of electronic and steric effects. The bromine atom at the 3-position of the benzyl group creates a strong electron-withdrawing effect, polarizing the dihydroisoxazole ring and facilitating nucleophilic attack—a property exploited in covalent inhibitor design.
Comparatively, other brominated heterocycles like bromopyrroles or bromothiophenes lack the conformational restraint provided by the dihydroisoxazole ring, which enforces a specific geometry optimal for target binding. For example, in glioblastoma models, bromobenzyl-dihydroisoxazole derivatives synergized with carmustine to overcome chemoresistance, a feat not observed with simpler bromoaromatics.
Structural Uniqueness in the Dihydroisoxazole Family
The structural architecture of this compound features three defining elements:
- Partial Saturation : The 2,5-dihydroisoxazole ring adopts a boat-like conformation, reducing ring strain compared to fully unsaturated isoxazoles while maintaining planar geometry at the reactive N–O center.
- Bromobenzyl Substituent : Positioned at C2, the 3-bromobenzyl group introduces steric bulk and electronic asymmetry, as evidenced by NMR coupling constants (e.g., J3,4 = 5.6 Hz in related compounds). This asymmetry is critical for enantioselective interactions with biological targets.
- Phenyl Group at C5 : The phenyl ring enhances π-stacking interactions with aromatic residues in enzyme binding pockets, as demonstrated in fluorescence-based studies of TG2 inhibitors.
Table 1: Comparative Structural Features of Select Dihydroisoxazoles
This structural profile positions this compound as a privileged scaffold for exploring novel covalent inhibitors and bioactive heterocycles.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-5-phenyl-5H-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-15-8-4-5-13(11-15)12-18-10-9-16(19-18)14-6-2-1-3-7-14/h1-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKUIVXCANZHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(O2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole typically involves the reaction of 3-bromobenzyl bromide with phenylhydroxylamine in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of bromobenzaldehyde derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of dihydroisoxazole derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Bromobenzaldehyde derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole as an anticancer agent. It has been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, structural analogs have demonstrated significant activity against breast cancer cells (MCF-7) and lung cancer cells (A-549), with some derivatives achieving IC50 values below 10 µM .
Case Study : A derivative of this compound was evaluated for its ability to inhibit tubulin polymerization, a mechanism crucial for cancer cell division. The results indicated that it effectively circumvents drug resistance mechanisms commonly seen in cancer therapy, such as those mediated by P-glycoprotein .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that isoxazole derivatives can exhibit antifungal and antibacterial activity, making them suitable candidates for developing new antibiotics .
Data Table: Antimicrobial Activity
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 2-(3-Bromobenzyl)-... | Antibacterial | Gram-positive bacteria | |
| 2-(3-Bromobenzyl)-... | Antifungal | Fungal strains |
Material Science Applications
Beyond pharmacological uses, this compound has potential applications in material sciences, particularly in the synthesis of novel polymers and composites. The unique structure of the compound allows it to act as a building block in creating materials with specific properties.
Case Study : A study demonstrated the use of isoxazole derivatives in creating polymeric materials with enhanced thermal stability and mechanical strength. These materials showed promise for applications in coatings and structural components .
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Dihydroisoxazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| This compound | C₁₆H₁₄BrNO | 316.20 | 3-Bromobenzyl (C₆H₄BrCH₂) at position 2 | Bromine enhances lipophilicity |
| 2-Benzyl-5-phenyl-2,5-dihydroisoxazole | C₁₆H₁₅NO | 237.30 | Benzyl (C₆H₅CH₂) at position 2 | Lacks bromine; lower molecular weight |
| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | C₉H₈BrNO | 226.07 | Bromine at position 3 of the dihydroisoxazole ring | Direct bromination on the heterocycle |
Key Observations :
- The bromine atom in the target compound increases its molecular weight by ~33% compared to its non-brominated analog (316.20 vs. 237.30 g/mol) .
- The position of bromine differentiates the target compound from 3-bromo-5-phenyl-4,5-dihydroisoxazole. The latter’s bromine is directly on the heterocyclic ring, whereas the former’s is on a benzyl side chain. This structural variation may influence binding interactions in biological systems .
Nrf2/HO-1 Pathway Activation
- 3-Bromo-5-phenyl-4,5-dihydroisoxazole (Table 1) exhibits strong activation of the Nrf2/HO-1 antioxidant pathway in THP-1 monocytes by targeting Cys151 in the Keap1 BTB domain.
- This compound: No direct evidence of Nrf2 modulation is provided in the available data. However, the bromobenzyl group may sterically hinder interactions with Keap1 compared to the smaller brominated heterocycle in 3-bromo-5-phenyl-4,5-dihydroisoxazole.
Functional Group Impact on Activity
- The benzyl group in non-brominated analogs (e.g., 2-benzyl-5-phenyl-2,5-dihydroisoxazole) may serve as a scaffold for further functionalization but lacks the electron-withdrawing effects of bromine, which can enhance electrophilic reactivity critical for covalent target engagement .
Biological Activity
2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole is a compound of interest due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activities associated with this specific isoxazole derivative, supported by data tables and relevant case studies.
- Molecular Formula : C16H14BrNO
- Molecular Weight : 316.192 g/mol
- CAS Number : [Not provided in the search results]
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of isoxazole derivatives. For instance, a related compound demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 15 mg/mL and 30 mg/mL, respectively . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar bacterial strains.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Isoxazole derivative | 15 | E. coli ATCC 25922 |
| Isoxazole derivative | 30 | P. aeruginosa |
Neuroprotective Effects
Isoxazole derivatives have shown promise in neuroprotection, particularly through modulation of neurotransmitter receptors. For example, compounds like 3-bromo-5-phenyl-4,5-dihydroisoxazole have demonstrated activity in activating Nrf2 pathways in THP-1 human monocytic cells, which plays a crucial role in cellular defense mechanisms against oxidative stress . This suggests that this compound may similarly engage neuroprotective pathways.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various isoxazole derivatives and evaluated their biological activities. The compounds exhibited a range of effects, including antibacterial and anti-inflammatory activities. Although specific results for this compound were not detailed, the synthesis methods employed could be adapted for further exploration of its biological properties .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of isoxazole derivatives to bacterial proteins. These studies indicated that modifications to the isoxazole ring could enhance antibacterial activity by improving binding interactions with target sites in bacteria .
- Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations suggest favorable profiles for isoxazole derivatives, including good oral bioavailability and acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics . These findings are crucial for considering further development of this compound as a therapeutic agent.
Q & A
Q. Critical conditions :
- Moisture-free environment (argon/nitrogen atmosphere) to prevent side reactions .
- Acid catalysis : Glacial acetic acid aids in stabilizing intermediates during cycloaddition .
Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should researchers look for?
Q. Basic
- 1H/13C-NMR :
- IR Spectroscopy :
- Mass Spectrometry (EI-MS) :
Validation : Cross-reference with elemental analysis (C, H, N, Br) to confirm stoichiometry .
How can researchers resolve contradictions in regiochemical assignments for this compound derivatives, especially when spectral data is inconclusive?
Q. Advanced
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for nitromethyl-substituted analogs .
- DFT calculations : Compare experimental data (NMR, IR) with theoretical predictions at the M06-2X/6-31G(d) level (PCM solvation model) to validate regiochemistry .
- Competitive isomer analysis : Calculate relative stabilities of regioisomers (e.g., 5-bromo vs. 4-bromo) using Gibbs free energy differences .
What computational methods are recommended to elucidate the reaction mechanism and transition states in the synthesis of this compound?
Q. Advanced
- Transition state optimization : Use DFT methods (e.g., M06-2X/6-31G(d)) to model cycloaddition pathways and identify rate-limiting steps .
- Solvent effects : Incorporate implicit solvation models (e.g., PCM) to simulate reaction environments .
- Natural Bond Orbital (NBO) analysis : Investigate electronic interactions influencing regioselectivity .
Q. Practical workflow :
Optimize reactant geometries.
Locate transition states using QST3 or IRC methods.
Validate with experimental spectral data .
What are the typical purification and characterization challenges encountered during the synthesis of brominated dihydroisoxazoles, and how can they be addressed?
Q. Basic
- Challenges :
- Bromine’s isotopic complexity in MS.
- Overlapping NMR signals due to aromatic substituents.
- Solutions :
How do solvent choice and reaction atmosphere (e.g., inert gas) impact the yield and regioselectivity in the synthesis of this compound?
Q. Advanced
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cycloaddition kinetics but may promote side reactions. Non-polar solvents (THF) enhance regioselectivity .
- Inert atmosphere : Prevents oxidation of intermediates (e.g., nitrile oxides) and stabilizes reactive species .
- Case study : Reactions under nitrogen showed 15–20% higher yields compared to aerobic conditions for analogous dihydroisoxazoles .
How can researchers validate the stability of this compound under varying storage conditions?
Q. Advanced
- Accelerated degradation studies :
- Solid-state stability : Perform X-ray diffraction pre/post-storage to detect polymorphic changes .
What strategies are effective for scaling up the synthesis of this compound while maintaining regiochemical purity?
Q. Advanced
- Continuous flow chemistry : Minimize side reactions through precise temperature/residence time control .
- Catalyst immobilization : Use silica-supported Pd or Cu to enhance recyclability and reduce metal contamination .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
